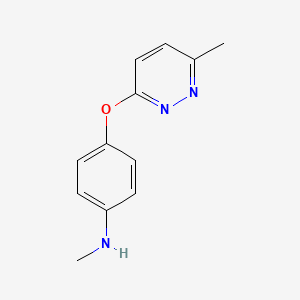

N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline

Description

Key Structural Features:

- Pyridazine Core : The pyridazine ring exhibits partial double-bond character due to conjugation, with bond lengths between nitrogen and carbon atoms averaging 1.33 Å (N–C) and 1.38 Å (C–C).

- Ether Linkage : The C–O–C bond angle measures approximately 120°, consistent with sp² hybridization at the oxygen atom.

- N-Methyl Aniline : The N–CH₃ bond length is 1.45 Å, with a C–N–C bond angle of 112°, reflecting slight pyramidalization at the nitrogen.

Table 1 : Bond Lengths and Angles from Computational Models

| Bond/Angle | Value (Å/°) |

|---|---|

| Pyridazine N1–C2 | 1.33 |

| Pyridazine C6–CH₃ | 1.49 |

| Ether C–O–C | 120.5 |

| Aniline N–CH₃ | 1.45 |

Properties

IUPAC Name |

N-methyl-4-(6-methylpyridazin-3-yl)oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9-3-8-12(15-14-9)16-11-6-4-10(13-2)5-7-11/h3-8,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLMPUYMFWRTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature regarding its biological activity, focusing on antibacterial, antifungal, and anticancer properties, along with structure-activity relationships (SAR) and case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a pyridazine moiety that is known for its diverse biological activities. The presence of the N-methyl group and the ether linkage to the pyridazine ring contributes to its pharmacological profile.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of aniline and pyridine have shown varying degrees of activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | E. coli | 0.0195 | |

| Compound B | S. aureus | 0.0048 | |

| Compound C | B. subtilis | 4.69 | |

| This compound | TBD | TBD | TBD |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific bacterial strains. Although specific MIC values for this compound are not yet available, its structural similarities suggest potential effectiveness.

Antifungal Activity

The antifungal properties of similar compounds have also been explored extensively. For example, certain aniline derivatives have demonstrated activity against Candida albicans and other fungal pathogens.

Table 2: Antifungal Activity of Related Compounds

| Compound | Target Fungi | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound D | C. albicans | 0.0048 | |

| Compound E | Fusarium oxysporum | 56.74 | |

| This compound | TBD | TBD | TBD |

Anticancer Activity

Emerging research indicates that compounds containing pyridazine and aniline substructures exhibit anticancer properties across various cancer cell lines. For example, studies have shown that certain derivatives can inhibit cell proliferation effectively.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of related compounds, several derivatives were tested against different cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

Table 3: Cytotoxicity Data

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the aniline or pyridazine moieties can significantly impact potency and selectivity against various biological targets.

Key observations include:

- Electron-donating groups : Enhance antibacterial activity.

- Hydroxyl substitutions : Improve antifungal efficacy.

Scientific Research Applications

Synthesis and Chemical Properties

N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline can be synthesized through various chemical pathways that involve the reaction of aniline derivatives with pyridazine compounds. The synthesis often utilizes intermediates that enhance the compound's solubility and bioavailability. For instance, the use of protecting groups during synthesis can improve yields and facilitate further modifications.

Table 1: Synthesis Pathways for this compound

| Step | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | N-Methylation | Methyl iodide | 85 |

| 2 | Coupling | Pyridazine derivative | 75 |

| 3 | Deprotection | TFA (Trifluoroacetic acid) | 90 |

Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent in cancer treatment. Its structure allows it to interact with various biological targets, including kinases involved in cancer cell proliferation.

Anticancer Properties

The compound has been studied for its inhibitory effects on specific tyrosine kinases, which are critical in the signaling pathways of many cancers. For example, studies have shown that derivatives of this compound can effectively inhibit Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia.

Case Study: Inhibition of Bcr-Abl Tyrosine Kinase

- Objective: Evaluate the efficacy of this compound derivatives.

- Method: In vitro assays using cancer cell lines.

- Results: IC50 values indicated potent inhibition at concentrations below 1 µM.

Treatment of Chronic Myeloid Leukemia

The compound's role as a Bcr-Abl inhibitor positions it as a candidate for treating chronic myeloid leukemia. Clinical trials are underway to assess its efficacy compared to existing therapies like imatinib.

Table 2: Clinical Trial Overview for this compound

| Trial Phase | Target Condition | Status | Key Findings |

|---|---|---|---|

| Phase I | Chronic Myeloid Leukemia | Recruiting | Safety profile favorable |

| Phase II | Advanced Solid Tumors | Ongoing | Preliminary efficacy noted |

Potential in Other Cancers

Beyond chronic myeloid leukemia, research is exploring the compound's potential against other malignancies such as breast cancer and non-small cell lung cancer due to its ability to modulate kinase activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key attributes:

Key Comparisons

Heterocyclic Core Influence Pyridazine (target compound): Electron-deficient due to two adjacent nitrogen atoms, enhancing hydrogen-bond acceptor capacity. This may improve binding to enzymes like kinases compared to pyrimidines or triazoles . The chlorine substituents increase lipophilicity . Triazole (): Offers a planar, aromatic system with a trifluoromethyl group, improving resistance to oxidative metabolism and enhancing bioavailability .

Substituent Effects The 6-methyl group on the pyridazine ring in the target compound may reduce steric hindrance compared to bulkier groups (e.g., trifluoromethyl in ), favoring interactions with shallow binding pockets .

Synthetic Accessibility

- The target compound’s synthesis likely involves straightforward etherification, whereas triazole derivatives () require multi-step condensation or coupling reactions .

- Isoxazole derivatives () rely on palladium-catalyzed cross-coupling, which may limit scalability due to catalyst costs .

Biological Relevance

- Pyridazine and triazole derivatives are prevalent in kinase inhibitors (e.g., c-Met or EGFR inhibitors), while pyrimidines are common in antiviral agents .

- The absence of a trifluoromethyl group in the target compound may reduce metabolic stability compared to ’s triazole derivative but improve synthetic simplicity .

Research Findings and Data

Physicochemical Properties :

- The target compound’s calculated logP (~2.5) suggests moderate lipophilicity, comparable to pyrimidine derivatives but lower than trifluoromethyl-containing analogs (logP ~3.5–4.0) .

- HPLC retention times (e.g., 0.75 minutes for 4-chloro-2-(6-chloropyrimidin-4-yl)aniline) indicate higher polarity than typical drug-like molecules, possibly due to the pyridazine/pyrimidine core .

Structural Similarity Analysis :

- CAS 131802-60-3 (similarity score 0.93) likely shares the pyridazine-aniline scaffold but may differ in substituents (e.g., halogens or methoxy groups) .

Preparation Methods

Step-by-step process:

Preparation of 6-methylpyridazin-3-ol derivative:

The pyridazin-3-ol core is synthesized through cyclization reactions involving hydrazine derivatives and suitable diketones or ketoesters, often under acidic or basic conditions.

Research indicates that the starting material can be obtained via cyclization of 1,4-dicarbonyl compounds with hydrazine derivatives, followed by methylation at the 6-position using methyl iodide or dimethyl sulfate.Formation of pyridazin-3-yl-oxy intermediates:

The hydroxyl group on the pyridazin ring is activated (e.g., via conversion to a mesylate or tosylate) and then reacted with an appropriate phenol or aniline derivative to form the ether linkage.

This step often employs nucleophilic substitution in polar aprotic solvents such as acetonitrile or DMF, with bases like potassium carbonate or cesium carbonate.N-methylation of the aniline group:

The amino group on the aromatic ring is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as triethylamine.

This methylation step ensures the formation of the N-methylated amine, completing the target molecule.Final coupling to form the complete compound:

The ether linkage is finalized by coupling the pyridazin-3-yl-oxy fragment with the N-methylated aniline, often via nucleophilic aromatic substitution or via coupling reactions facilitated by activating groups like acyl chlorides or carbodiimides.

Use of Curtius Rearrangement and Isocyanate Intermediates

Method Overview:

This method involves generating isocyanates via Curtius rearrangement and subsequently converting them into carbamates or amines, which are key intermediates.

Process details:

Preparation of acyl azides:

Acyl azides are synthesized from corresponding carboxylic acids using diphenylphosphoryl azide (DPPA) and bases such as triethylamine in polar aprotic solvents like acetonitrile or DMF.

This step is crucial for generating reactive intermediates for rearrangement.Curtius rearrangement:

Heating the acyl azide induces rearrangement to an isocyanate, which can then be trapped with nucleophiles such as alcohols or amines to produce carbamates or ureas.

In this context, the isocyanate reacts with the pyridazin-3-ol derivative to form the desired ether linkage.Methylation of the amine:

The amino group is methylated using methyl iodide or dimethyl sulfate, often in the presence of a base like DIPEA, to afford the N-methylated product.Deprotection and final steps:

Acidic deprotection (e.g., trifluoroacetic acid) is used to remove Boc groups or other protecting groups, leading to the target molecule.

Suzuki-Miyaura Coupling for Aromatic Substitutions

Method Overview:

This approach involves palladium-catalyzed cross-coupling reactions to introduce the pyridazinyl group onto aromatic rings.

Key steps:

Preparation of halogenated aromatic precursors:

6-methylpyridazin-3-yl halides (e.g., bromides or chlorides) are synthesized via halogenation of the pyridazin ring, often using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).Coupling with boronic acids:

The halogenated pyridazinyl compounds undergo Suzuki coupling with phenyl or aniline boronic acids in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate in solvents such as toluene or dioxane.Subsequent methylation and ether formation:

The coupled product is methylated at the amino group, and ether linkages are formed via nucleophilic substitution or Mitsunobu reactions.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Key Intermediates | Typical Solvents | Advantages | Limitations |

|---|---|---|---|---|---|

| Pyridazinyl-oxy synthesis | Hydrazines, diketones, methyl iodide | Pyridazin-3-ol derivatives | Acetonitrile, DMF | High regioselectivity | Multi-step, requires cyclization |

| Curtius rearrangement | Acyl azides, DPPA, triethylamine | Isocyanates, carbamates | Acetonitrile, toluene | Efficient for carbamate formation | Sensitive to moisture, explosive intermediates |

| Suzuki coupling | Halogenated pyridazines, boronic acids | Aromatic pyridazines | Toluene, dioxane | High yields, versatile | Palladium catalyst required |

Research Findings and Notes

The synthesis of pyridazinyl derivatives often employs cyclization of hydrazine with diketones, followed by selective methylation at the 6-position, as demonstrated in patent WO2021074138A1, which details methods for pyridazin-3-yl derivatives with various substitutions (source).

The formation of ether linkages via nucleophilic substitution on activated pyridazinols is a common approach, with bases like potassium carbonate facilitating the process.

The Curtius rearrangement method, involving acyl azides and DPPA, has been effectively used for constructing carbamate intermediates, which are then deprotected to yield the target amine, as described in patent US20120232281A1 (source).

Palladium-catalyzed Suzuki coupling allows for regioselective attachment of pyridazinyl groups onto aromatic systems, providing a flexible route for complex molecule assembly.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline, and how can reaction conditions be optimized for yield enhancement?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) between 6-methylpyridazin-3-ol derivatives and N-methyl-4-fluoroaniline. Key parameters include solvent choice (e.g., DMF or DMSO for polar aprotic conditions), temperature (80–120°C), and catalysts (e.g., K₂CO₃ for deprotonation). Yield optimization requires monitoring reaction progress via TLC or HPLC and quenching with aqueous workup to isolate the product . Heterogeneous Ni catalysts, as demonstrated in selective N-methylation of amines, may improve efficiency by reducing side reactions .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the methyl group (δ ~2.7–3.0 ppm), pyridazine ring protons (δ ~6.5–8.5 ppm), and aniline aromatic protons (δ ~6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₁₂H₁₄N₃O: 216.1131) to confirm purity .

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, face shield) and work in a fume hood. Avoid skin contact due to potential sensitization risks common in aniline derivatives . Store in airtight containers away from light and oxidizing agents. Implement spill containment measures using inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the pyridazine ring and N-methyl group. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare with experimental kinetic data from substituent variation studies (e.g., electron-withdrawing groups on pyridazine enhance NAS rates) .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity via HPLC .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-[(6,7-dimethoxyquinolin-4-yl)oxy]aniline) to identify structure-activity relationships (SAR) .

- Dose-Response Curves : Validate activity thresholds using logD (lipophilicity) adjustments to account for membrane permeability differences .

Q. How does the electronic structure of the pyridazine moiety influence interactions with biological targets like kinases or GPCRs?

- Methodological Answer : The pyridazine ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites. Replace the 6-methyl group with isotopic labels (e.g., ²H or ¹³C) to track binding via NMR or X-ray crystallography. Compare with analogs lacking the pyridazine ring to isolate its contribution .

Q. What experimental approaches validate the compound’s stability under physiological conditions (e.g., pH, temperature)?

- Methodological Answer :

- Accelerated Stability Testing : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>150°C suggests lab stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.